molecular formula C10H6BrFMg B101751 4-Fluoro-1-naphthylmagnesium bromide CAS No. 17318-06-8

4-Fluoro-1-naphthylmagnesium bromide

Cat. No.: B101751
CAS No.: 17318-06-8
M. Wt: 249.36 g/mol
InChI Key: GOHXHXHKIRQWFW-UHFFFAOYSA-M
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Description

4-Fluoro-1-naphthylmagnesium bromide is an organometallic compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. The compound has the molecular formula C10H6BrFMg and a molecular weight of 249.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-1-naphthylmagnesium bromide is typically synthesized through the reaction of 4-fluoro-1-bromonaphthalene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-naphthylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: Resulting from coupling reactions.

    Substituted Naphthalenes: Formed from substitution reactions.

Scientific Research Applications

4-Fluoro-1-naphthylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-1-naphthylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The presence of the fluorine atom in the naphthyl ring can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-naphthylmagnesium bromide
  • 4-Chloro-1-naphthylmagnesium bromide
  • 4-Bromo-1-naphthylmagnesium bromide

Uniqueness

4-Fluoro-1-naphthylmagnesium bromide is unique due to the presence of the fluorine atom, which can significantly alter the electronic properties of the naphthyl ring. This can lead to differences in reactivity and selectivity compared to other similar compounds. The fluorine atom can also enhance the stability of the compound and influence its behavior in various chemical reactions .

Properties

IUPAC Name

magnesium;4-fluoro-1H-naphthalen-1-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHXHXHKIRQWFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[C-]=CC=C2F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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